molecular formula C17H23N5O3 B2764872 (4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone CAS No. 1904063-76-8

(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Cat. No.: B2764872
CAS No.: 1904063-76-8
M. Wt: 345.403
InChI Key: HXPWUJTZLOQWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a complex organic compound that features a combination of cyclopropane, piperazine, morpholine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Cyclopropanecarbonyl Intermediate:

    Synthesis of the Morpholinopyrimidine Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a kinase enzyme, inhibiting its activity and thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

  • (4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-phenylpyrimidin-4-yl)methanone
  • (4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-methylpyrimidin-4-yl)methanone

Comparison:

  • Structural Differences: The presence of different substituents on the pyrimidine ring (e.g., phenyl, methyl) can significantly alter the compound’s chemical properties and biological activity.
  • Uniqueness: (4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is unique due to the presence of the morpholine ring, which may confer specific binding properties and biological activities not seen in its analogs.

Properties

IUPAC Name

cyclopropyl-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c23-16(13-1-2-13)21-3-5-22(6-4-21)17(24)14-11-15(19-12-18-14)20-7-9-25-10-8-20/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPWUJTZLOQWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.